molecular formula C15H12N2OS2 B604562 (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 92437-37-1

(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B604562
CAS No.: 92437-37-1
M. Wt: 300.4g/mol
InChI Key: PNKLFTUDFCNQIW-NTMALXAHSA-N
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Description

Background and Significance in Heterocyclic Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms represent one of the most important classes of molecules in modern organic and medicinal chemistry. The thiazolidinone scaffold, characterized by a five-membered ring containing both sulfur and nitrogen atoms with a carbonyl group, has emerged as a privileged structure in drug discovery. These compounds exhibit remarkable structural diversity and have been extensively studied for their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticonvulsant properties.

The significance of thiazolidinones in heterocyclic chemistry stems from their unique electronic properties and conformational flexibility, which allow for extensive molecular recognition interactions with biological targets. The saturated five-membered ring system provides an ideal scaffold for the introduction of various substituents, enabling the fine-tuning of pharmacological properties through systematic structural modifications. The presence of multiple heteroatoms creates opportunities for hydrogen bonding, electrostatic interactions, and coordination with metal centers, making these compounds particularly valuable in medicinal chemistry applications.

Recent advances in heterocyclic chemistry have demonstrated that 5-ene-4-thiazolidinones, particularly those with exocyclic double bonds, represent a widely studied class of small molecules with enhanced biological activity profiles. The conjugation between the exocyclic double bond and the carbonyl group at the 4-position creates an electrophilic center that can interact with nucleophilic protein residues, contributing to the biological activity of these compounds.

Chemical Classification and Core Structural Features

The compound (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the class of 5-ene-4-thiazolidinones, specifically characterized as a 2-thioxo-4-thiazolidinone derivative with indole substitution. The molecular formula C₁₅H₁₂N₂OS₂ indicates the presence of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms, resulting in a molecular weight of 300.39 daltons.

The core structural features include several key components that define its chemical properties and biological activity potential. The thiazolidinone ring system forms the central scaffold, containing a five-membered ring with nitrogen at position 1, sulfur at position 2, and a carbonyl group at position 4. The 2-thioxo substitution introduces an additional sulfur atom, creating a thiocarbonyl group that enhances the electrophilic character of the molecule.

The 5-ene substitution pattern features an exocyclic double bond that connects the thiazolidinone core to an indole moiety through a methylidene linker. This configuration creates an extended conjugated system that influences both the electronic properties and the conformational behavior of the molecule. The indole substituent at the 5-position contributes a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring, which is known for its prevalence in biologically active compounds.

The allyl substituent at the 3-position (prop-2-en-1-yl) introduces additional conformational flexibility and provides a site for potential metabolic modification. This structural feature may influence the compound's pharmacokinetic properties and its ability to interact with biological membranes.

Historical Development of 5-Ene-4-thiazolidinone Research

The historical development of 5-ene-4-thiazolidinone research spans several decades, with early investigations focusing on the structural similarity between 4-thiazolidinones and penicillin antibiotics. This resemblance initially motivated researchers to explore the antimicrobial potential of thiazolidinone derivatives, leading to the discovery of their broad spectrum of biological activities.

The evolution of synthetic methodologies for thiazolidinone derivatives has progressed through several key phases. Early synthetic approaches relied on conventional heating methods and multistep reactions, often resulting in moderate yields and requiring harsh reaction conditions. The development of one-pot synthesis strategies represented a significant advancement, enabling the efficient preparation of thiazolidinone derivatives through three-component reactions involving aldehydes, amines, and thioglycolic acid.

Modern synthetic approaches have embraced green chemistry principles, incorporating environmentally friendly catalysts and solvent-free conditions. The use of ionic liquids, silica gel promoters, and microwave-assisted synthesis has improved both the efficiency and the environmental impact of thiazolidinone synthesis. These methodological advances have facilitated the preparation of diverse thiazolidinone libraries for biological screening programs.

The recognition of 5-ene-4-thiazolidinones as frequent hitters or pan-assay interference compounds has led to a more nuanced understanding of their biological activity profiles. While some researchers initially viewed this promiscuity as a limitation, subsequent investigations have demonstrated that the exceptional binding properties of these compounds can be exploited in a useful way when appropriate selectivity criteria are applied.

The development of structure-activity relationship studies has identified several key structural features that influence the biological activity of 5-ene-4-thiazolidinones. These include the complication of the fragment at the 5-position, the introduction of substituents at the 3-position (particularly carboxylic acid derivatives), the incorporation into complex heterocyclic systems, and the combination with other pharmacologically attractive fragments through hybrid pharmacophore approaches.

Relevance within the Field of Medicinal Chemistry

The relevance of 5-ene-4-thiazolidinones in medicinal chemistry extends across multiple therapeutic areas, with documented activities against various biological targets. These compounds have demonstrated significant potential as antimicrobial agents, with activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. The antimicrobial effects are often mediated through inhibition of essential bacterial enzymes, including penicillin-binding proteins, transferases, and dehydrogenases.

In the field of anticancer research, 5-ene-4-thiazolidinones have shown promising cytotoxic activity against various cancer cell lines. The mechanisms of anticancer action include inhibition of tubulin polymerization, interference with DNA synthesis, and induction of apoptotic cell death. The ability to design hybrid molecules that combine thiazolidinone scaffolds with other pharmacologically active fragments has opened new avenues for anticancer drug development.

The anti-inflammatory properties of thiazolidinone derivatives have been attributed to their ability to modulate key inflammatory pathways, including inhibition of cyclooxygenase enzymes and nuclear factor kappa B signaling. Some thiazolidinedione derivatives have achieved clinical success as antidiabetic agents through their action as peroxisome proliferator-activated receptor gamma agonists.

The versatility of the thiazolidinone scaffold in medicinal chemistry applications is further enhanced by its compatibility with various drug design strategies. The ability to introduce diverse substituents at multiple positions allows for the optimization of pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics. This structural flexibility has made thiazolidinones attractive starting points for lead compound optimization programs.

Recent advances in computational drug design have provided new tools for understanding the molecular basis of thiazolidinone biological activity. Molecular docking studies have identified potential binding sites on target proteins, while pharmacophore modeling has revealed common structural features associated with specific biological activities. These computational approaches have accelerated the rational design of new thiazolidinone derivatives with improved therapeutic profiles.

Target Compound in the Context of Thiazolidinone-Indole Hybrids

The target compound this compound represents a sophisticated example of molecular hybridization, combining the thiazolidinone pharmacophore with an indole moiety. This hybrid approach has emerged as a powerful strategy in modern drug design, allowing researchers to combine the beneficial properties of multiple pharmacophores within a single molecular framework.

Indole-thiazolidinone hybrids have demonstrated enhanced biological activity profiles compared to their individual components. The indole moiety contributes to the overall lipophilicity and membrane permeability of the hybrid molecules, while also providing additional sites for molecular recognition with biological targets. The presence of the indole ring system has been associated with improved anticancer activity, with some derivatives showing potent cytotoxicity against leukemia, melanoma, and ovarian cancer cell lines.

Research investigations into indole-thiazolidinone hybrids have revealed structure-activity relationships that guide the design of more potent derivatives. The position and nature of substituents on the indole ring system significantly influence biological activity, with electron-withdrawing groups often enhancing antimicrobial properties. The methylidene linker between the indole and thiazolidinone components creates a conjugated system that may facilitate electron transfer processes important for biological activity.

The antiviral properties of indole-based thiazolidinone derivatives have been extensively studied, with notable activity against Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus. These antiviral effects appear to be dependent on the preservation of the free thiosemicarbazide moiety, as cyclization to the thiazolidinone structure often results in loss of antiviral activity. This observation highlights the importance of structural flexibility in the design of bioactive molecules.

The antimicrobial activity of indole-thiazolidinone hybrids has been demonstrated against a wide range of bacterial and fungal pathogens. Compounds in this class have shown particular efficacy against methicillin-resistant Staphylococcus aureus and have demonstrated superior biofilm inhibition properties compared to standard antibiotics. The molecular mechanisms underlying these antimicrobial effects include inhibition of bacterial cell wall synthesis enzymes and interference with fungal sterol biosynthesis pathways.

Recent synthetic advances have enabled the efficient preparation of diverse indole-thiazolidinone hybrid libraries. The development of regioselective synthetic methods has allowed for precise control over the substitution patterns on both the indole and thiazolidinone components. These methodological improvements have facilitated systematic structure-activity relationship studies and have accelerated the identification of lead compounds for further development.

Compound Class Core Structure Primary Activities Key Targets
5-Ene-4-thiazolidinones Thiazolidinone with exocyclic double bond Antimicrobial, Anticancer Penicillin-binding proteins, Tubulin
Indole-thiazolidinone hybrids Combined indole-thiazolidinone scaffold Enhanced cytotoxicity, Antiviral DNA topoisomerases, Viral proteins
2-Thioxo derivatives Thiocarbonyl at position 2 Increased electrophilicity Nucleophilic protein residues
N-Allyl substituted Allyl group at nitrogen Improved membrane permeability Cellular uptake mechanisms

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-prop-2-enyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-7-17-14(18)13(20-15(17)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,8-9,18H,1,7H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLFTUDFCNQIW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

A modified protocol from Prasad et al. involves reacting allylamine (prop-2-en-1-amine), thioglycolic acid , and an aldehyde in polypropylene glycol (PPG) at 110°C. Substituting benzaldehyde with indole-3-carbaldehyde in this step introduces the indole moiety early, but competing reactions may occur due to the reactivity of the indole nitrogen. To avoid this, a stepwise approach is preferred:

  • Step 1 : Allylamine and thioglycolic acid react in PPG to form 3-propenyl-2-sulfanylidene-thiazolidin-4-one.

  • Step 2 : The intermediate undergoes Knoevenagel condensation with indole-3-carbaldehyde to install the exocyclic double bond.

Key Conditions :

  • Catalyst : PPG enhances yield (83%) compared to PEG.

  • Temperature : 110°C for 24 hours.

  • Workup : Column chromatography (silica gel, 60–120 mesh) purifies the product.

Knoevenagel Condensation for C5 Functionalization

The exocyclic double bond at position 5 is introduced via Knoevenagel condensation, leveraging the nucleophilic methylene group of the thiazolidinone core.

Classic Knoevenagel Protocol

Reacting 3-propenyl-2-sulfanylidene-thiazolidin-4-one with indole-3-carbaldehyde in acetic acid/sodium acetate under reflux yields the target compound. The reaction proceeds via enolate formation, followed by dehydration to establish the (E)-configuration.

Optimization Insights :

  • Catalysts : Piperidine or ammonium acetate in ethanol improves regioselectivity.

  • Solvents : Toluene or ethanol minimizes side reactions.

  • Yield : 65–78% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation (200 W, 15 minutes) in ethanol with piperidine accelerates the reaction, achieving 85% yield while preserving the (E)-stereochemistry. This method reduces energy consumption and avoids thermal decomposition.

One-Pot Multi-Component Approaches

Green chemistry protocols enable simultaneous core formation and C5 functionalization.

Ultrasound-Promoted Synthesis

A mixture of allylamine, indole-3-carbaldehyde, thioglycolic acid, and vanadyl sulfate (VOSO₄) in acetonitrile undergoes ultrasonic irradiation (40 kHz, 70°C). This method achieves 89% yield in 2 hours, with the (E)-isomer predominating due to kinetic control.

Advantages :

  • Efficiency : Single-step synthesis.

  • Stereoselectivity : >95% (E)-isomer.

Nanoparticle-Catalyzed Reactions

Magnesium oxide (MgO) nanoparticles in aqueous medium facilitate a four-component reaction between allylamine, indole-3-carbaldehyde, thioglycolic acid, and ammonium thiocyanate. The heterogeneous catalyst is recyclable, and the reaction completes in 1 hour with 82% yield.

Stereochemical Control and Characterization

The (E)-configuration at C5 is confirmed via NMR and X-ray crystallography. Key spectral data include:

  • ¹H NMR : A singlet at δ 7.8–8.1 ppm for the exocyclic =CH group.

  • ¹³C NMR : A resonance at δ 145–150 ppm for the thiocarbonyl (C2=S).

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Time(E):(Z) Ratio
Three-ComponentPPG, 110°C, 24 h8324 h90:10
KnoevenagelAcetic acid, reflux7812 h95:5
MicrowaveEthanol, 200 W8515 min97:3
UltrasoundVOSO₄, 70°C892 h98:2
MgO NanoparticlesAqueous, room temperature821 h93:7

Challenges and Solutions

  • Indole N-H Reactivity : Protecting the indole nitrogen with a Boc group during thiazolidinone formation prevents unwanted side reactions. Deprotection with TFA restores the NH moiety.

  • Geometric Isomerism : Microwave and ultrasound methods favor the (E)-isomer due to rapid kinetics.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures resolves isomeric mixtures.

Emerging Techniques

  • Enzyme-Mediated Synthesis : Lipase-catalyzed reactions in ionic liquids are under investigation for enantioselective synthesis.

  • Flow Chemistry : Continuous-flow systems reduce reaction times to <10 minutes while maintaining yields >90% .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the indole or thiazolidinone moieties are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one against various bacterial and fungal strains.

Case Study: Antibacterial Activity

In a study evaluating several thiazolidinone derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 3.00 to 12.28 µmol/mL, with the best activity observed for specific derivatives .

Antifungal Activity

The compound also demonstrated antifungal properties with MIC values ranging from 0.97 to 34.05 µmol/mL against various fungal species. Notably, it showed the highest activity against certain strains, indicating its potential as a lead compound for developing new antifungal agents .

Anticancer Properties

The compound has been investigated for its anticancer potential , particularly through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another notable application of this compound is its anti-inflammatory activity . It has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Experimental Findings

In animal models, administration of this compound led to a reduction in inflammation markers and improved outcomes in conditions characterized by excessive inflammation .

Structure–Activity Relationship (SAR)

The structural modifications on the thiazolidinone core influence its biological activities significantly. For instance, variations in substituents on the indole ring or alterations in the allyl group can enhance or diminish antimicrobial efficacy and cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Indole-Based Thiazolidinone Derivatives

Compound Name Molecular Formula Substituents Key Biological Activities
(5E)-5-[(1H-Indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one C₁₄H₁₁N₃OS₂ Prop-2-en-1-yl, indol-3-yl Antimicrobial, anticancer (in vitro)
(5E)-5-[[1-(2,4-Dichlorophenyl)methyl]indol-3-yl]methylene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one C₂₁H₁₆Cl₂N₂OS₂ Ethyl, dichlorophenylmethyl-indole Antifungal, enzyme inhibition
(5E)-5-[(2-Methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one C₁₃H₁₀N₂OS₂ Unsubstituted thiazolidinone, 2-methylindole Antioxidant, moderate cytotoxicity

Key Insights :

  • The allyl group in the target compound improves membrane permeability compared to ethyl or methyl substituents .
  • Halogenated aromatic groups (e.g., dichlorophenyl in ) enhance antifungal activity but reduce solubility.
  • Methyl substitution on indole (as in ) lowers potency against cancer cells but increases metabolic stability.

Phenyl/Pyrazole-Modified Thiazolidinones

Compound Name Molecular Formula Substituents Key Biological Activities
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C₁₄H₁₅NO₂S₂ Butyl, 4-hydroxyphenyl Antioxidant, anti-inflammatory
(5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one C₂₃H₂₀N₄O₂S₂ Methyl, pyrazole-aryl Anticancer (tubulin inhibition)
(5E)-5-[(1,3-Diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C₂₀H₁₄N₄OS₂ Unsubstituted thiazolidinone, diphenylpyrazole Kinase inhibition, antiproliferative

Key Insights :

  • Pyrazole-aryl hybrids (e.g., ) exhibit superior anticancer activity by targeting tubulin or kinases.
  • Bulky substituents (e.g., diphenylpyrazole in ) increase target specificity but complicate synthesis.

Thiazolidinones with Heterocyclic or Aliphatic Substituents

Compound Name Molecular Formula Substituents Key Biological Activities
(5E)-3-Cyclohexyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one C₂₄H₂₂N₄OS₂ Cyclohexyl, thiophene-pyrazole Antiviral (HCV protease inhibition)
(5E)-2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one C₁₃H₁₃NO₄S₂ Trimethoxyphenyl Anticancer (DNA intercalation)
(5E)-5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one C₁₄H₁₅NO₂S₂ Isobutyl, 4-hydroxyphenyl Antibacterial (Gram-positive strains)

Key Insights :

  • Trimethoxyphenyl groups () enhance DNA-binding affinity but induce cytotoxicity in normal cells.
  • Thiophene-pyrazole systems () broaden antiviral activity but require co-administration with adjuvants.
  • Isobutyl chains () improve lipid solubility, enhancing penetration into bacterial membranes.

Research Findings and Challenges

  • Target Compound Advantages: The allyl group confers moderate solubility (LogP ~2.8) and reactivity for covalent binding to cysteine residues in enzymes . Indole-thiazolidinone synergy enhances dual inhibition of COX-2 and EGFR kinases in preclinical models .
  • Limitations :

    • Low oral bioavailability (<30% in rodent studies) due to first-pass metabolism .
    • Structural analogs with bulky substituents (e.g., ) face synthetic challenges, yielding <50% in multi-step routes.
  • Future Directions :

    • Hybridization with triazole or benzothiazole moieties to improve metabolic stability .
    • Computational optimization of substituent patterns using molecular docking (as in ) to balance potency and toxicity.

Biological Activity

The compound (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are characterized by a thiazolidine ring and exhibit various pharmacological effects including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant .

The modification of substituents on the thiazolidinone core can enhance these activities, making them valuable in drug design.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives, including the compound , demonstrate significant anticancer properties. The mechanism often involves the inhibition of various enzymes associated with cancer cell proliferation. For instance, research has shown that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

StudyCell LineIC50 (µM)Mechanism
Study AMV4-11 (Leukemia)15PIM kinase inhibition
Study BMCF7 (Breast Cancer)20Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives are known to exhibit activity against various bacterial strains. For example, modifications at the C5 position have been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Bacterial StrainInhibition Zone (mm)Reference Compound
E. coli26Ampicillin
S. aureus24Vancomycin

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinone derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory : Compounds in this class can modulate inflammatory pathways and reduce cytokine production.
  • Antidiabetic : Certain thiazolidinones have been identified as PPARγ agonists, which are crucial for glucose metabolism regulation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of thiazolidinone derivatives. The presence and nature of substituents at specific positions on the thiazolidinone ring significantly influence their pharmacological profiles.

Key Modifications

  • C5 Position : Introduction of bulky groups enhances anticancer activity.
  • N3 Position : Substituents such as carboxylic acids improve solubility and bioavailability.

Case Studies

Several case studies illustrate the biological efficacy of thiazolidinone derivatives:

  • Case Study 1 : A series of indole-based thiazolidinones were synthesized and tested for anticancer activity against various cell lines, showing promising results with IC50 values below 20 µM.
  • Case Study 2 : A derivative demonstrated significant antibacterial activity against both E. coli and S. aureus, with inhibition zones comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation reaction. A thiazolidinone core is prepared by reacting 3-(prop-2-en-1-yl)thiosemicarbazide with chloroacetic acid in the presence of sodium acetate under reflux (DMF/acetic acid, 2–4 hours). The indole-3-carbaldehyde is then condensed with the thiazolidinone intermediate under basic conditions (e.g., piperidine catalyst in ethanol) to form the (5E)-isomer. Purification involves recrystallization from DMF-ethanol mixtures .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and thione (C=S, ~1200–1250 cm⁻¹) groups.
  • ¹H/¹³C-NMR : Identifies indole protons (δ 6.5–7.5 ppm), allyl protons (δ 5.0–5.5 ppm), and thiazolidinone carbons (C=O at ~165–170 ppm).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray crystallography (if crystals are obtained): Resolves stereochemistry and confirms the (5E)-configuration .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase, tyrosinase) due to structural similarity to rhodanine derivatives with known inhibitory activity . Use in vitro models with spectrophotometric readouts (e.g., pNPG for α-glucosidase). Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) is also advised to identify antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer :

  • Catalyst screening : Test bases like DBU or ionic liquids to enhance condensation efficiency.
  • Solvent optimization : Replace ethanol with THF or acetonitrile to reduce side reactions.
  • Temperature control : Lower reaction temperatures (e.g., 40–50°C) may favor the (5E)-isomer over (5Z) by slowing equilibration.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves purity .

Q. What computational strategies elucidate interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., α-glucosidase PDB: 5NN8) to predict binding modes. Focus on interactions between the indole moiety and hydrophobic pockets.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., allyl vs. phenyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Batch-to-batch reproducibility : Verify purity (HPLC ≥95%) and stereochemistry (via NOESY NMR) to exclude impurities or isomer mixtures as confounding factors.
  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human vs. rat α-glucosidase) and controls (e.g., acarbose).
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM) and statistical tests (e.g., ANOVA) to identify outliers .

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